molecular formula C23H24N2O5S B296757 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide

Cat. No. B296757
M. Wt: 440.5 g/mol
InChI Key: LFJYRSNAVJGWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide, also known as DASAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DASAM belongs to the class of sulfonamide-based drugs and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation and cancer cell growth. 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to reduce inflammation and pain, inhibit tumor growth, and improve survival rates in cancer models. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been shown to reduce liver damage in animal models of hepatitis C virus infection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide in lab experiments is its potential therapeutic properties in various scientific research fields. 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has shown promising results as an anti-cancer, anti-inflammatory, and anti-viral agent, making it a potential candidate for drug development. However, one of the limitations of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide in lab experiments is its toxicity at high doses, which may limit its clinical application.

Future Directions

There are several future directions for the study of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide to improve its yield and purity. In addition, future studies could focus on the development of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and viral infections. Furthermore, studies could also investigate the potential combination of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide with other drugs to enhance its therapeutic efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylanthranilic acid to form 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide. The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide is a multistep process that requires careful handling of the reagents and purification steps to obtain a high yield of the final product.

Scientific Research Applications

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic properties in various scientific research fields. In the field of cancer research, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been studied for its anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been studied for its anti-viral properties, particularly in the treatment of HIV and hepatitis C virus.

properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-17-9-7-8-12-20(17)24-23(26)16-25(18-10-5-4-6-11-18)31(27,28)19-13-14-21(29-2)22(15-19)30-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

LFJYRSNAVJGWLR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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